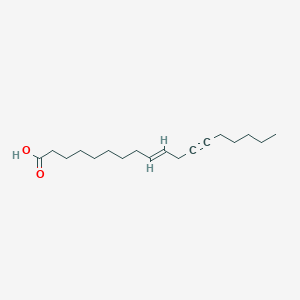
Octadec-9-en-12-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadec-9-en-12-ynoic acid is typically synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: Octadec-9-en-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bond into a double bond or a single bond, resulting in different saturated or unsaturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of light or heat.
Major Products: The major products formed from these reactions include various oxygenated, hydrogenated, or halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
Octadec-9-en-12-ynoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Octadec-9-en-12-ynoic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been found to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in insulin-stimulated glucose uptake . This activation can lead to increased glucose uptake in cells, highlighting its potential antidiabetic properties .
Comparación Con Compuestos Similares
Octadec-9-ynoic acid: Another fatty acid with a triple bond but lacking the double bond present in Octadec-9-en-12-ynoic acid.
This compound, methyl ester: A methyl ester derivative of this compound, used in various chemical applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a double bond and a triple bond within the same molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
13214-35-2 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
Clave InChI |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
SMILES isomérico |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Key on ui other cas no. |
13214-35-2 |
Sinónimos |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















